Barminomycin I
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Overview
Description
Barminomycin I is a natural product found in Nonomuraea roseoviolacea and Actinomadura with data available.
Scientific Research Applications
Unique Structural Properties
Barminomycin I, known for its potent antitumor properties, is distinguished by its unique eight-membered azomethine or carbinolamine structure. This structure contributes to its exceptional activity in cancer research. (Ikeda et al., 1990)
Anticancer Agent Characteristics
Barminomycin belongs to the anthracycline class of anticancer agents, displaying a thousand-fold more cytotoxicity than doxorubicin, a commonly used anthracycline. Its high selectivity for 5'-GC-3' sequences in DNA makes it a significant focus in cancer treatment research. The stability and activity of barminomycin-DNA adducts provide insights into designing new anthracycline derivatives with enhanced effectiveness. (Kimura et al., 2010)
Synthesis and Activity
A synthesized barminomycin analog showed stronger in vitro activity than its parent compound, daunomycin. This highlights the potential of barminomycin analogs in developing more effective chemotherapeutic agents. (Ikeda & Ajito, 1991)
DNA Interaction
Barminomycin forms GC-specific adducts and virtual interstrand crosslinks with DNA, indicating a high degree of selectivity and stability in its interaction with genetic material. This property is crucial for its potent antitumor activity and serves as a model for understanding DNA-drug interactions. (Perrin et al., 1999)
Real-time Detection of Adducts
Barminomycin's use in research includes the detection of drug-DNA adducts, facilitating the monitoring of drug responses in patients undergoing anthracycline treatment. (Spencer et al., 2003)
Pre-activated Analogue of Adriamycin
Barminomycin functions as a pre-activated analogue of Adriamycin, another anthracycline, forming DNA adducts without the need for activation by formaldehyde. This unique characteristic makes barminomycin a critical subject in cancer therapy research. (Moufarij et al., 2001)
Properties
CAS No. |
108147-17-7 |
---|---|
Molecular Formula |
C33H37NO12 |
Molecular Weight |
639.6 g/mol |
IUPAC Name |
9-acetyl-4,6,9,11-tetrahydroxy-7-[[2-(2-hydroxypropyl)-4,10-dimethyl-4,6a,7,8,10,10a-hexahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C33H37NO12/c1-13(35)8-22-43-14(2)12-34-19-9-23(44-15(3)32(19)46-22)45-21-11-33(42,16(4)36)10-18-25(21)31(41)27-26(29(18)39)28(38)17-6-5-7-20(37)24(17)30(27)40/h5-7,12-15,19,21-23,32,35,37,39,41-42H,8-11H2,1-4H3 |
InChI Key |
WFTIALXZVDZJDB-UHFFFAOYSA-N |
SMILES |
CC1C=NC2CC(OC(C2OC(O1)CC(C)O)C)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(=O)C)O |
Canonical SMILES |
CC1C=NC2CC(OC(C2OC(O1)CC(C)O)C)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(=O)C)O |
Synonyms |
antibiotic SN-07 chromophore barminomycin I SN-07 chromophore |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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